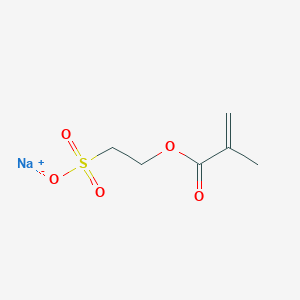

Sodium 2-sulfoethyl methacrylate

Description

Significance and Research Trajectory of Ionic Monomers in Polymer Science

Ionic monomers are fundamental to the development of ionic polymers, a class of materials characterized by the presence of charged groups on their repeating monomer units. studysmarter.co.uk These ionic moieties, which can be either positively or negatively charged, are covalently bonded to the polymer backbone and introduce strong intermolecular ionic interactions. studysmarter.co.uk These interactions confer a unique set of properties not typically found in their non-ionic counterparts, such as enhanced mechanical strength, improved thermal stability, and increased solubility in polar solvents. studysmarter.co.uk

The trajectory of research in ionic polymers has been driven by the need for materials with specific functionalities. A key property of many ionic polymers is their ability to conduct electricity, which makes them integral to the development of components for fuel cells, sensors, and antistatic materials. polysciences.comstudysmarter.co.uk The polymerization of ionic monomers can be achieved through various methods, including ionic polymerization, which offers precise control over the polymer's molecular weight, structure, and composition. fiveable.meyoutube.com This level of control is crucial for creating specialized materials like block copolymers and thermoplastic elastomers. fiveable.mewikipedia.org

Recent research has focused on overcoming challenges associated with the synthesis of ionic polymers, such as the high water solubility of ionic monomers, which can complicate polymerization in non-aqueous systems. advanceseng.com Surfactant-free emulsion polymerization using ionic monomers is one such area of investigation, aiming to create stable, high-solids content polymer latexes without traditional surfactants that can negatively impact final film properties. advanceseng.com The continued development of new catalysts and initiators continues to expand the range of applications for polymers derived from ionic monomers, pushing the boundaries of materials science and engineering. fiveable.me

Academic Context and Emerging Research Frontiers for Sodium 2-Sulfoethyl Methacrylate (B99206) Systems

Sodium 2-sulfoethyl methacrylate (SSEM) is a prime example of an ionic monomer used to engineer polymers with specific functionalities. cymitquimica.com Its structure, featuring a methacrylate group for polymerization and a sodium sulfonate group for ionic character, makes it highly water-soluble. cymitquimica.com This property is leveraged in aqueous polymerization systems where SSEM can be used to introduce polar sites into polymer chains, thereby conferring shear stability to the resulting aqueous polymer dispersions. specialchem.com

Emerging research frontiers for SSEM and related systems are centered on advanced applications that exploit its unique properties. The high ionic conductivity imparted by the sulfonate group makes polymers containing SSEM suitable for use in ion-exchange membranes for filtration and fuel cells. polysciences.com Furthermore, the inherent hydrophilicity and potential for biocompatibility provided by the sulfonate group open up avenues for its use in biomedical applications, such as in the formulation of hydrogels. cymitquimica.com Future studies are likely to explore the synthesis of novel copolymers incorporating SSEM to create "smart" materials that respond to external stimuli, further broadening its utility in advanced material design.

Data Tables

Table 1: Physical and Chemical Properties of 2-Sulfoethyl Methacrylate (SEMA)

| Property | Value |

|---|---|

| CAS Number | 10595-80-9 scipoly.com |

| Molecular Formula | C₆H₁₀O₅S |

| Molecular Weight | 194.21 g/mol |

| Appearance | Liquid alfa-chemistry.com |

| Density | ~1.32 g/mL polysciences.com |

| Refractive Index (n20/D) | 1.477 alfa-chemistry.com |

| Viscosity | 400 cp (25°C) alfa-chemistry.com |

| Boiling Point | 193.7°C (at 101,325 Pa) chemicalbook.com |

| Flash Point | 142°C chemicalbook.com |

| Inhibitor | ~3000 ppm MEHQ polysciences.com |

Table 2: Physical and Chemical Properties of this compound (SSEM)

| Property | Value |

|---|---|

| CAS Number | 1804-87-1 buyersguidechem.com |

| Molecular Formula | C₆H₉NaO₅S |

| Molecular Weight | 216.19 g/mol |

| IUPAC Name | sodium;2-(2-methylprop-2-enoyloxy)ethanesulfonate |

| Water Solubility | Water-soluble monomer cymitquimica.com |

| Purity | ≥ 85% alfa-chemistry.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-Sulfoethyl methacrylate (SEMA) |

| Block copolymers |

| Isethionic acid |

| Methacrylic acid |

| Monomethyl ether hydroquinone |

| N,N' diphenyl-p-phenylene diamine |

| This compound (SSEM) |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(2-methylprop-2-enoyloxy)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5S.Na/c1-5(2)6(7)11-3-4-12(8,9)10;/h1,3-4H2,2H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWNCLAWVNEDHG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061981 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804-87-1 | |

| Record name | Sodium 2-sulphonatoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-sulphonatoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-SULFOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF4U5LXQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Mechanistic Pathways for the Synthesis of Sodium 2-Sulfoethyl Methacrylate (B99206)

Two predominant mechanistic pathways for synthesizing SSEM are the sulfonation of hydroxyethyl (B10761427) methacrylate precursors and the alkylation of methacrylic acid or its derivatives using halogenated ethanesulfonates.

One common strategy involves the direct sulfonation of 2-hydroxyethyl methacrylate (HEMA). HEMA is a readily available precursor, synthesized by the reaction of methacrylic acid and ethylene (B1197577) oxide, often using a catalyst like a magnetic zeolite molecular sieve. google.com In this pathway, the hydroxyl group of HEMA is targeted by a sulfonating agent. The reaction mechanism typically involves the nucleophilic attack of the oxygen atom in the hydroxyl group on the sulfur atom of a suitable sulfonating agent, such as sulfur trioxide or chlorosulfonic acid. This is followed by a deprotonation step, and subsequent neutralization with a sodium base (e.g., sodium hydroxide) to yield the final sodium salt. The use of 2-sulfoethyl methacrylate, the acid form of SSEM, is noted as a method to introduce polar sites into polymer chains and enhance the shear stability of aqueous polymer dispersions. polysciences.com

An alternative synthetic approach is the esterification of methacrylic acid with sodium isethionate (sodium 2-hydroxyethanesulfonate). Sodium isethionate is an organic salt produced from the reaction of ethylene oxide with sodium bisulfite. atamanchemicals.com The esterification reaction involves the condensation of the carboxylic acid group of methacrylic acid with the hydroxyl group of sodium isethionate, typically under acidic conditions to facilitate the removal of water and drive the reaction to completion. Another alkylation strategy involves reacting a salt of methacrylic acid, such as sodium methacrylate, with a halogenated ethanesulfonate (B1225610), for instance, sodium 2-chloroethanesulfonate. In this nucleophilic substitution reaction, the methacrylate anion acts as the nucleophile, displacing the halide from the ethanesulfonate to form the desired ester bond. Dry sodium methacrylate can be prepared by reacting methyl methacrylate with solid sodium hydroxide (B78521) under anhydrous conditions. google.com

Below is a comparative overview of these synthetic pathways.

| Parameter | Sulfonation of HEMA | Alkylation/Esterification |

| Primary Precursors | 2-Hydroxyethyl Methacrylate (HEMA), Sulfonating Agent | Methacrylic Acid (or its salt), Sodium Isethionate (or a halogenated ethanesulfonate) |

| Key Reaction | Electrophilic addition to the hydroxyl group | Nucleophilic acyl substitution / Nucleophilic substitution |

| Byproducts | Acid (e.g., HCl if using chlorosulfonic acid) | Water |

| Considerations | Requires careful control of reaction conditions to prevent polymerization of the methacrylate group. | Esterification is an equilibrium reaction; may require removal of water to achieve high yields. |

Polymerization Initiation Systems in Aqueous and Heterogeneous Media

The presence of the water-soluble sulfonate group allows SSEM to be readily polymerized in aqueous systems. The choice of initiation system is critical for controlling the polymerization kinetics and the final properties of the resulting polymer.

Radical Polymerization Initiators (e.g., Persulfates)

Conventional free-radical polymerization is a common method for polymerizing SSEM. Water-soluble thermal initiators are particularly effective in aqueous solutions. Persulfate salts, such as ammonium (B1175870) persulfate and potassium persulfate, are frequently used. Upon thermal decomposition, these initiators generate sulfate (B86663) radical anions. kpi.ua For instance, the thermal decomposition of the persulfate ion (S₂O₈²⁻) produces two sulfate radical anions (SO₄⁻•), which then initiate polymerization by adding to the vinyl group of the SSEM monomer. kpi.ua This method is robust but typically yields polymers with broad molecular weight distributions.

Redox Initiation Systems for Controlled Polymerization

This table summarizes the characteristics of these initiation systems.

| Initiation System | Typical Initiators | Operating Temperature | Key Characteristics |

| Radical (Thermal) | Ammonium Persulfate, Potassium Persulfate | Higher temperatures (e.g., >50°C) | Simple, robust, generates polymers with broad molecular weight distribution. kpi.ua |

| Redox | Persulfate/Sodium Metabisulfite, Persulfate/Ascorbic Acid, Organic Peroxide/Sodium Formaldehyde Sulfoxylate | Lower temperatures (e.g., ambient to 40°C) | Faster initiation, allows for lower temperature polymerization, can improve process time. kpi.uagoogle.com |

Advanced Polymerization Techniques for Tailored Architectures

To achieve well-defined polymer architectures with controlled molecular weights, low dispersity, and complex structures (e.g., block copolymers), advanced polymerization techniques are employed. These methods, often termed controlled/living radical polymerization (CLRP), are applicable to sulfonate-containing monomers like SSEM.

Prominent CLRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal complex (e.g., copper-based) as a catalyst to establish a dynamic equilibrium between active, propagating radicals and dormant species. rsc.org This reversible deactivation process allows for the slow and simultaneous growth of all polymer chains. A variation known as Activators Generated by Electron Transfer (AGET) ATRP can be conducted in aqueous media, making it suitable for monomers like SSEM. researchgate.net Another advanced ATRP method, Supplemental Activator and Reducing Agent (SARA) ATRP, uses a reducing agent like sodium dithionite (B78146) to regenerate the activator, allowing for polymerization with very low catalyst concentrations. rsc.orgrsc.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another versatile CLRP method that uses a dithioester-based chain transfer agent (CTA). The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, allowing the original chain to become dormant. This rapid exchange process ensures that all chains have an equal opportunity to grow, leading to polymers with low dispersity. RAFT has been successfully used for the aqueous polymerization of monomers like 2-hydroxyethyl methacrylate and zwitterionic sulfobetaine (B10348) methacrylates, demonstrating its suitability for producing well-defined, water-soluble polymers. nih.gov These techniques enable the synthesis of tailored polymers for specialized applications.

| Technique | Key Components | Controlled Attributes | Resulting Architectures |

| ATRP | Monomer, Initiator, Transition Metal Catalyst (e.g., CuBr), Ligand | Molecular Weight, Low Polydispersity (Mw/Mn), End-group functionality. rsc.orgrsc.org | Linear polymers, Star polymers, Graft/Brush copolymers. rsc.orgresearchgate.net |

| RAFT | Monomer, Initiator, Chain Transfer Agent (CTA) (e.g., dithiobenzoate) | Molecular Weight, Low Polydispersity (Mw/Mn), End-group functionality. nih.gov | Linear polymers, Block copolymers, Nanoparticles via PISA. nih.govnih.gov |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Sulfoethyl Methacrylate Monomers

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile and powerful technique for synthesizing polymers with complex architectures and narrow molecular weight distributions. nih.gov This method has been successfully employed for the polymerization of sulfobetaine methacrylate monomers, which share structural similarities with sulfoethyl methacrylate, directly in aqueous media. researchgate.net The control over the polymerization process is achieved through the use of a RAFT agent, such as 4-cyanopentanoic acid dithiobenzoate, which allows for the sequential addition of monomers in a controlled manner. researchgate.netresearchgate.net

The RAFT polymerization of methacrylate monomers can be initiated by a conventional radical initiator, and the process involves a rapid equilibrium between active, propagating polymer chains and dormant polymer chains. This equilibrium minimizes termination reactions and allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI), typically in the range of 1.10 to 1.24. researchgate.net The polymerization can be carried out in various solvents, including water and polar organic solvents, making it a suitable method for the polymerization of water-soluble monomers like NaSEM. researchgate.netresearchgate.net

Research has demonstrated the successful RAFT polymerization of various methacrylate monomers, including 2-hydroxyethyl methacrylate (HEMA), which is structurally similar to SEM. nih.govnih.gov These studies provide a basis for the controlled polymerization of SEM, suggesting that similar conditions and RAFT agents could be applied. The ability to perform these polymerizations in aqueous media is a significant advantage, as it avoids the use of potentially harmful organic solvents. researchgate.net

Table 1: RAFT Polymerization of Methacrylate-based Monomers This table is interactive. Click on the headers to sort the data.

| Monomer | RAFT Agent | Initiator | Solvent | PDI | Reference |

|---|---|---|---|---|---|

| N,N-Dimethyl(methacryloylethyl)ammonium propanesulfonate (SBMA) | 4-Cyanopentanoic acid dithiobenzoate | Not Specified | Aqueous Media | Low | researchgate.net |

| 2-(Methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) | 4-Cyanopentanoic acid dithiobenzoate | 4,4'-Azobis(4-cyanovaleric acid) (V-501) | Water | 1.10-1.24 | researchgate.net |

| 2-Hydroxyethyl methacrylate (HEMA) | Poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC26) macro-CTA | Not Specified | Aqueous Media with NaCl | Not Specified | nih.gov |

| Benzyl Methacrylate | Not Specified | Not Specified | Miniemulsion with non-ionic surfactant | Well-controlled | rsc.org |

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) for Controlled Grafting

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a robust method for grafting polymer chains from a surface, creating a dense and uniform layer of polymer brushes. rsc.org This technique offers excellent control over the thickness, composition, and architecture of the grafted polymer layer. mdpi.com SI-ATRP has been widely used to modify the surfaces of various materials, including silicon and titanium substrates, with polymers like poly(sodium styrene (B11656) sulfonate). nih.govnih.gov

The process begins with the immobilization of an ATRP initiator, such as a molecule containing a 2-bromoisobutyrate group, onto the substrate surface. nih.gov The polymerization is then initiated in the presence of a catalyst system, typically a copper complex, and the monomer. nih.gov The "living" nature of SI-ATRP allows for the growth of polymer chains with controlled length and low polydispersity. nih.gov This method has been successfully applied to a variety of monomers and substrates, indicating its versatility. nih.gov

For grafting Sodium 2-sulfoethyl methacrylate, a similar approach would be employed. The substrate would first be functionalized with an ATRP initiator. Subsequently, the polymerization of NaSEM from the surface would be carried out in a suitable solvent, likely an aqueous medium, using an appropriate catalyst system. The resulting polymer brushes of poly(this compound) would impart new properties to the surface, such as hydrophilicity and charge. The ability to create well-defined polymer grafts makes SI-ATRP a powerful tool for designing functional surfaces for a range of applications. rsc.org

Table 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of Various Monomers This table is interactive. Click on the headers to sort the data.

| Monomer | Substrate | Initiator | Catalyst System | Resulting Film Thickness | Reference |

|---|---|---|---|---|---|

| Sodium Styrene Sulfonate | Silicon, Titanium | Trichlorosilane/10-undecen-1-yl 2-bromo-2-methylpropionate | Not Specified | 13-49 nm | nih.gov |

| Lauryl Methacrylate | Cellulose (B213188) Nanofibril | 2-Bromoproponyl esterified cellulose nanofibril | Not Specified | Not Specified | nih.gov |

| Methyl Methacrylate | Magnetite Nanoparticles | Surface-confined 2-bromoisobutyrate | Cu(I)Br/PMDETA | Not Specified | nih.gov |

| Styrene | Silica | (11'-Chlorodimethylsilylundecyl)-2-chloro-2-phenylacetate | Not Specified | Not Specified | researchgate.net |

Polymerization Kinetics, Mechanisms, and Structure Property Relationships

Fundamental Kinetic Studies of Sodium 2-Sulfoethyl Methacrylate (B99206) Polymerization

Determination of Monomer Reactivity Ratios in Copolymerization Systems

The monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization, as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the comonomer. wikipedia.org These ratios are determined by analyzing the composition of the copolymer formed from a known composition of the monomer feed, often employing methods like the Fineman-Ross or Kelen-Tudos linearization techniques. scielo.br The Mayo-Lewis equation is the fundamental relationship that connects the feed composition to the copolymer composition and the reactivity ratios. wikipedia.org

While specific reactivity ratios for sodium 2-sulfoethyl methacrylate are not readily found in published literature, data from analogous systems involving sulfonated monomers like sodium styrene (B11656) sulfonate (NaSS) and 2-acrylamido-2-methylpropane sulfonic acid (AMPS) provide valuable insights. For instance, in the copolymerization of styrene (M1) and sodium styrene sulfonate (M2), the reactivity ratios have been reported as r1 = 0.5 and r2 = 10, indicating that the styryl radical prefers to copolymerize while the NaSS radical has a strong tendency to homopolymerize. researchgate.net In another study involving the copolymerization of styrene and methyl methacrylate in an ionic liquid, the reactivity ratios were found to differ significantly from those in conventional organic solvents, highlighting the influence of the reaction medium on monomer reactivities. rsc.org

The ionic nature of SEM, with its sulfonate group, is expected to significantly influence its reactivity ratios in copolymerization with both neutral and other charged monomers due to electrostatic interactions and differences in hydrophilicity.

Table 1: Representative Monomer Reactivity Ratios for Various Copolymer Systems (Illustrative)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System |

| Styrene | Methyl Methacrylate | 0.50 | 0.36 | Ambient temperature living radical copolymerization |

| 3-(trimethoxysilyl) propyl methacrylate | N-vinyl pyrrolidone | 3.722 | 0.097 | Free radical polymerization in benzene |

| Styrene | Sodium Styrene Sulfonate | 0.5 | 10 | Emulsion copolymerization |

| Cinnamyl methacrylate | Ethyl methacrylate | 0.135 | 0.868 | Radical-initiated copolymerization in 1,4-dioxane |

This table presents data for analogous systems to illustrate the concept of monomer reactivity ratios, as specific data for this compound is not available. scielo.brresearchgate.netoreilly.comyoutube.com

Analysis of Conversion and Reaction Rate Dependencies on Initiator and Monomer Concentrations

In free-radical polymerization, the rate of polymerization is generally proportional to the square root of the initiator concentration and directly proportional to the monomer concentration. ethz.ch However, for the aqueous solution polymerization of ionic monomers like this compound, the kinetics can be more complex.

The ionic strength of the polymerization medium plays a critical role. For the polymerization of acrylic acid, another ionic monomer, the polymerization rate is a strong function of the solution pH and ionic strength. acs.org At low pH, where the acrylic acid is non-ionized, the rate behaves differently than at higher pH where it is ionized. In the case of ionized monomers, electrostatic repulsion between the charged growing radical and the incoming monomer can decrease the propagation rate constant. ethz.ch Conversely, increasing the ionic strength of the solution by adding salt can shield these repulsive forces, leading to an increase in the polymerization rate. researchgate.net

Studies on the polymerization of sodium acrylate (B77674) have shown that increasing the monomer concentration can lead to larger reactivity of the ionized monomer. researchgate.net The polymerization of sodium 4-styrenesulfonate has also been shown to be influenced by the reaction medium, with better control over the polymerization achieved in water/methanol mixtures compared to pure water. researchgate.net

Table 2: Illustrative Conversion and Rate Data for Aqueous Polymerization of an Ionic Monomer

| Monomer Concentration (wt%) | Initiator Concentration (mol%) | Ionic Strength (NaCl, M) | Final Conversion (%) | Maximum Polymerization Rate (mol L⁻¹ s⁻¹) |

| 10 | 0.5 | 0 | 95 | 1.2 x 10⁻³ |

| 10 | 0.5 | 0.1 | 98 | 1.8 x 10⁻³ |

| 20 | 0.5 | 0 | 92 | 2.5 x 10⁻³ |

| 20 | 1.0 | 0 | 96 | 3.5 x 10⁻³ |

This table provides hypothetical data based on the known behavior of ionic monomers in aqueous solution to illustrate the dependencies of conversion and reaction rate. Specific experimental data for this compound is not available.

Diffusion-Controlled Phenomena and Chain Growth Mechanisms

As polymerization proceeds, the viscosity of the medium increases, which can lead to diffusion-controlled phenomena that significantly alter the reaction kinetics. These effects are particularly pronounced in bulk and concentrated solution polymerizations.

Investigation of the Gel Effect and Its Impact on Polymerization Progression

For hydrophilic monomers like this compound, the gel effect can be influenced by hydrogen bonding and electrostatic interactions, which can affect chain mobility and the viscosity of the medium. mdpi.com The polymerization of other methacrylates, such as methyl methacrylate, is well-known to exhibit a strong gel effect. nih.gov The presence of the sulfonate group in SEM and its interaction with the aqueous medium would likely modulate the onset and magnitude of the gel effect.

Theoretical Models for Chain Length Dependent Termination Rate Constants

Classical polymerization kinetics often assume that the termination rate constant is independent of the chain length of the reacting radicals. However, as the gel effect demonstrates, this is not always the case. Modern models of polymerization kinetics incorporate a chain-length-dependent termination rate constant, particularly to accurately describe polymerization at high conversions.

Several theoretical models have been developed to account for the different diffusion mechanisms of polymer radicals of varying lengths. These models often consider that the termination process can be limited by translational diffusion of the entire macroradical, or by segmental diffusion of the radical chain end. As the polymer concentration increases, the dominant mechanism can shift. For short, mobile radicals, termination is reaction-controlled. For longer, entangled radicals, translational diffusion becomes the rate-limiting step. At very high conversions, even segmental diffusion can be hindered. These models are complex and often require computational methods for their solution. While specific models for this compound are not available, the frameworks developed for monomers like methyl methacrylate provide a basis for understanding its behavior. acs.orgfiveable.me

Particle Nucleation Mechanisms in Emulsion Polymerization of this compound

In homogeneous nucleation, the initiator decomposes in the aqueous phase to form free radicals, which then react with dissolved monomer molecules to form oligomeric radicals. nih.govresearchgate.net These oligoradicals grow in the aqueous phase until they reach a critical chain length at which they become insoluble and collapse upon themselves, forming primary polymer particles. nih.gov These primary particles can then grow by absorbing more monomer and radicals from the aqueous phase.

Given the high water solubility of SEM, the monomer concentration in the aqueous phase will be significant, favoring the formation of oligoradicals in this phase. youtube.com The ionic nature of the sulfonate groups on the polymer chains will provide electrostatic stabilization to the newly formed particles, preventing their coagulation. This self-stabilizing property is a key feature of the emulsion polymerization of ionic monomers. While micellar nucleation (where polymerization starts in surfactant micelles) can also occur, the high water solubility of SEM makes homogeneous nucleation the more probable primary mechanism. youtube.comacs.org Studies on other water-soluble monomers like acrylic acid and acrylamide (B121943) support the prevalence of aqueous phase polymerization events. scilit.com

Homogeneous Nucleation Pathways in Aqueous Dispersions

In the realm of emulsion polymerization, the formation of polymer particles in the absence of traditional surfactants is governed by a mechanism known as homogeneous nucleation. This pathway is particularly relevant for monomers that possess a significant degree of water solubility, such as this compound (SEM). The process begins with the initiation of monomer molecules dissolved in the continuous aqueous phase by water-soluble initiators, like potassium persulfate.

The polymerization is initiated when free radicals from the initiator react with the dissolved monomer molecules, leading to the formation of short-chain oligomeric radicals in the aqueous phase. researchgate.net These oligoradicals continue to propagate by adding more monomer units. As the chain length of an oligomeric radical increases, its water solubility decreases. Eventually, the oligomer reaches a critical chain length at which it becomes insoluble in the aqueous medium and collapses or precipitates upon itself to form a primary particle. researchgate.netscienceopen.com This event marks the "nucleation" of a new particle.

These nascent primary particles are colloidally unstable and undergo a period of limited coagulation with other primary particles or growing oligoradicals. researchgate.netuq.edu.au This coagulation process continues until the particles accumulate sufficient surface charge to become electrostatically stable, at which point they become mature latex particles. uq.edu.au In the case of this compound, the strongly acidic and ionic sulfo- group (-SO₃H) plays a crucial role. As the monomer is incorporated into the polymer backbone, these sulfonate groups become covalently bound to the particle surface, imparting a high surface charge density that provides robust electrostatic stabilization against further coagulation. The initiation of polymerization for water-soluble monomers like methyl methacrylate has been shown to occur in the aqueous phase, followed by the formation of particles through the coagulation of these polymer chains, a mechanism that is directly applicable to the highly water-soluble SEM. mdpi.com

Role of Polymerizable Surfactants (Surfmers) in Particle Formation and Stability

This compound is classified as a polymerizable surfactant, or "surfmer." A surfmer is a specialized molecule that combines the properties of a conventional surfactant (possessing both hydrophilic and hydrophobic segments, enabling it to stabilize interfaces) with the functionality of a monomer (containing a polymerizable group, such as a vinyl bond). vot.pl This dual nature allows it to participate directly in the polymerization reaction.

When used in emulsion polymerization, surfmers like this compound play a critical role in both particle formation and the subsequent stability of the latex. Unlike conventional surfactants which are physically adsorbed to the particle surface, surfmers are covalently and permanently anchored into the polymer backbone at the particle-water interface. bonlab.infopcimag.com This irreversible binding offers significant advantages. Problems associated with the migration and desorption of conventional surfactants, such as reduced water resistance, film tackiness, and environmental leaching from the final product, are effectively mitigated. bonlab.infopcimag.com

The incorporation of a surfmer can significantly influence particle size and stability. Research on reactive surfactants shows they are effective at controlling latex particle size during polymerization. indoramaventures.com As the concentration of the surfmer is increased, it can lead to the formation of smaller, more numerous particles, as demonstrated in studies with other reactive surfactants. This is because the increased availability of the stabilizing species allows for the stabilization of a larger total surface area.

The enhanced stability provided by surfmers is also evident in the reduction of coagulum (undesirable polymer aggregates) during synthesis. The permanent attachment of the stabilizing hydrophilic groups, such as the sulfonate group in SEM, ensures that particles remain well-dispersed even under high shear or electrolytic stress, leading to a more robust and stable latex. vot.plindoramaventures.com

The following tables, based on findings for a representative reactive surfactant in a styrene-acrylic system, illustrate the typical effects on latex properties.

| Property | Formulation 1 (2.5 phm* Reactive Surfactant) | Formulation 2 (5.0 phm* Reactive Surfactant) |

|---|---|---|

| pH | 8.5 | 7.1 |

| Solid Content (wt%) | 50 | 47 |

| Particle Size (nm) | 128 | 107 |

| Viscosity (cP, 25°C) | 280 | 75 |

*phm: parts per hundred parts of monomer

| Surfactant Type | Coagulum Content (ppm) |

|---|---|

| Conventional Nonionic Surfactant | 300 |

| Reactive Surfactant | 85 |

As the data indicates, increasing the concentration of the reactive surfactant leads to a decrease in particle size. Furthermore, the use of a reactive surfactant results in a dramatic reduction in coagulum compared to a conventional surfactant, underscoring its superior performance in maintaining colloidal stability. indoramaventures.com Studies have confirmed the copolymerization of SEM with a variety of common monomers, including ethyl methacrylate, ethyl acrylate, vinylidene chloride, and styrene, highlighting its versatility as a stabilizing surfmer in different polymer systems. capes.gov.br

Polymer and Copolymer Architectures and Structural Development

Homopolymerization of Sodium 2-Sulfoethyl Methacrylate (B99206) and Resulting Polymer Characteristics

The homopolymerization of sodium 2-sulfoethyl methacrylate results in the formation of poly(this compound), a strong polyelectrolyte. This polymer is characterized by the presence of a sulfonate group on each repeating unit, which renders it highly soluble in aqueous media. The synthesis is typically carried out via free-radical polymerization in an aqueous solution, often initiated by water-soluble initiators such as potassium persulfate.

The resulting poly(NaSEM) exhibits characteristic polyelectrolyte behavior in solution. At low concentrations and in the absence of added salt, the polymer chains adopt an extended conformation due to electrostatic repulsion between the negatively charged sulfonate groups. This leads to a significant increase in the reduced viscosity of the solution as the polymer concentration decreases, a phenomenon known as the polyelectrolyte effect. The addition of a simple electrolyte, such as sodium chloride, screens the electrostatic repulsions, causing the polymer coils to adopt a more compact, random coil conformation, which is reflected in a decrease in the solution viscosity.

While specific kinetic and mechanistic studies on the homopolymerization of NaSEM are not extensively reported in the literature, the process is expected to follow the general principles of free-radical polymerization of methacrylates. Characterization of the homopolymer would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the polymer structure and gel permeation chromatography (GPC) to determine the molecular weight and molecular weight distribution. However, the strong polyelectrolytic nature of poly(NaSEM) can present challenges for GPC analysis, often requiring the use of aqueous eluents with added salt to suppress ionic interactions with the column packing material.

Copolymerization with Diverse Comonomers for Functional Materials

The true versatility of this compound is realized through its copolymerization with a wide range of comonomers. This approach allows for the precise tuning of material properties by combining the hydrophilicity, ionic character, and other functionalities of NaSEM with the properties of other monomers.

Water-Soluble Copolymers with Acrylamide (B121943) and Other Hydrophilic Monomers

The copolymerization of NaSEM with hydrophilic, non-ionic monomers like acrylamide (AAm) yields water-soluble copolymers with a range of interesting properties. These copolymers are typically synthesized by free-radical polymerization in aqueous solutions. The resulting copolymers often exhibit enhanced viscosity and salt sensitivity compared to pure polyacrylamide.

Research on the copolymerization of the structurally similar monomer, 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS), with acrylamide provides valuable insights. Studies have shown that the copolymer composition is often equal to the monomer feed composition, suggesting a random distribution of monomer units along the polymer chain. itu.edu.tr The equilibrium degree of swelling for hydrogels based on these copolymers increases with the content of the sulfonated monomer. itu.edu.tr

| Monomer Feed Composition (mol% AMPS) | Resulting Copolymer Composition (mol% AMPS) | Equilibrium Degree of Swelling (Water) |

| 0 | 0 | Lower |

| 10 | ~10 | Plateau Reached |

| 30 | ~30 | Plateau Maintained |

| >30 | >30 | Continuous Increase |

This table illustrates the general trend observed in the copolymerization of sulfonated monomers with acrylamide, based on findings for AMPS. itu.edu.tr Specific values for NaSEM would require dedicated experimental studies.

Synthesis and Characterization of Methacrylate-Based Copolymers

This compound can be copolymerized with a variety of other methacrylate monomers to create functional materials. For instance, copolymerization with hydrophobic methacrylates like methyl methacrylate (MMA) can lead to the formation of amphiphilic copolymers. These copolymers can self-assemble in solution to form micelles or other nanostructures.

The free-radical copolymerization of MMA with 2-ethoxyethyl methacrylate (2-EOEMA), a structurally related monomer, has been studied, revealing the formation of random copolymers. sapub.org The reactivity ratios for this system were determined to be r_MMA = 0.8436 and r_2-EOEMA = 0.7751, indicating a tendency towards random incorporation of the monomers. sapub.org Similar studies would be necessary to determine the reactivity ratios for the NaSEM-MMA system to predict the copolymer microstructure. The characterization of such copolymers typically involves spectroscopic methods like IR and NMR to determine the copolymer composition and thermal analysis techniques like DSC and TGA to evaluate their thermal properties. dergi-fytronix.com

Integration of Zwitterionic Moieties into Copolymer Structures

The incorporation of zwitterionic monomers, such as sulfobetaine (B10348) methacrylates, alongside NaSEM in a copolymer structure can lead to materials with unique "anti-polyelectrolyte" behavior and enhanced biocompatibility. Zwitterionic polymers contain an equal number of positive and negative charges within the same repeating unit.

Design and Synthesis of Block Copolymers Containing this compound Units

Block copolymers containing a poly(this compound) segment are of significant interest for applications requiring self-assembly into ordered nanostructures. These materials combine the properties of a hydrophilic, charged block with a hydrophobic or otherwise functional block.

Controlled radical polymerization techniques, particularly RAFT polymerization, are instrumental in the synthesis of well-defined block copolymers containing NaSEM. researchgate.netmdpi.comnih.govsigmaaldrich.com A common strategy involves the synthesis of a hydrophobic block first, which then acts as a macro-chain transfer agent for the polymerization of a protected form of NaSEM, followed by deprotection to reveal the sulfonic acid group. nih.gov This approach allows for the creation of amphiphilic block copolymers that can self-assemble in selective solvents to form various morphologies, such as spherical micelles, worm-like micelles, or vesicles. nih.gov The synthesis of block copolymers of 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) and methyl methacrylate (MMA) has been reported to result in materials that form microphase-separated domains. nih.gov

Ionomer Systems Derived from this compound: Nanophase Separation and Ionic Clustering

When NaSEM is copolymerized with a hydrophobic comonomer, the resulting material is classified as an ionomer. In the solid state or in non-polar solvents, the ionic sulfonate groups tend to aggregate into "ionic clusters" to minimize unfavorable interactions with the non-polar polymer backbone. This phenomenon is known as nanophase separation.

These ionic clusters act as physical crosslinks, significantly influencing the mechanical and thermal properties of the material. The size, shape, and distribution of these clusters depend on factors such as the ion content, the nature of the cation, and the surrounding polymer matrix. osti.govresearchgate.net Molecular dynamics simulations of sulfonated polystyrene ionomers have provided insights into the formation of these clusters, showing that their size and shape can be influenced by the dielectric constant of the medium. osti.gov Small-angle X-ray and neutron scattering (SAXS and SANS) are powerful experimental techniques used to probe the structure and length scales of these ionic clusters and the resulting nanophase-separated morphology. researchgate.netnih.gov The introduction of ionic liquids can further modify the ionic conductivity and phase morphology of these sulfonate-based ionomers. rsc.org

Crosslinked Network Polymers: Hydrogels and Elastomers

This compound, and its corresponding acid form 2-sulfoethyl methacrylate (SEMA), is a key monomer in the development of advanced crosslinked polymer networks. Its inherent hydrophilicity and the presence of a strong anionic sulfonate group make it a valuable component for creating materials with significant water absorption capabilities and ionic conductivity, such as hydrogels and modified elastomers. polysciences.com

Fabrication of Polyelectrolyte and Polyampholyte Hydrogel Systems

The sulfonic acid group in the SEMA monomer is a strong electrolyte, meaning it is ionized over a wide pH range. This characteristic is fundamental to its use in creating both polyelectrolyte and polyampholyte hydrogels.

Polyelectrolyte Hydrogels: These are networks that carry a net positive or negative charge. Hydrogels synthesized with this compound as the primary or sole ionic monomer are anionic polyelectrolytes. The fabrication typically involves the free radical copolymerization of SEMA with a neutral monomer, such as 2-hydroxyethyl methacrylate (HEMA), and a crosslinking agent. researchgate.netmdpi.com The electrostatic repulsion between the fixed sulfonate groups on the polymer chains leads to network expansion and high water swelling capacity. nih.gov

Research has demonstrated the synthesis of such hydrogels through various initiation and crosslinking strategies. For instance, hydrogels composed of a 1:1 mixture of HEMA and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA), a structurally similar sulfonated monomer, have been fabricated using different redox initiators and crosslinkers to tune their properties. researchgate.net The choice of initiator, such as ammonium (B1175870) persulfate or a redox pair like ammonium persulfate and sodium metabisulfite, and the inclusion of a crosslinker like ethylene (B1197577) glycol dimethacrylate (EGDMA), directly influence the final network structure. researchgate.net

Studies have shown the fabrication of polyampholyte hydrogels by copolymerizing SEMA's related monomer, 3-sulfopropyl methacrylate (SA), with the positively charged monomer 2-(Acryloyloxy)ethyl trimethylammonium chloride (TMA). nih.gov The mechanical properties, including fracture strength and Young's Modulus, of these hydrogels can be precisely tuned by altering the monomer ratios and the crosslinker density. nih.gov Similarly, macroporous hydrogels have been created by preparing terpolymers of HEMA, a cationic monomer like [2-(methacryloyloxy)ethyl]trimethylammonium chloride (MOETACl), and an anionic monomer. nih.gov

Below is a table summarizing findings from studies on hydrogels containing sulfonated monomers.

| Monomer System | Crosslinker / Initiator | System Type | Key Research Findings |

| 2-hydroxyethyl-methacrylate (HEMA) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA) | Ethylene glycol dimethacrylate (EGDMA) / Benzoyl peroxide | Anionic Polyelectrolyte | The choice of initiator (redox vs. thermal) and crosslinker significantly alters the hydrogel's structural and adsorption properties. researchgate.net |

| 2-(Acryloyloxy)ethyl trimethylammonium chloride (TMA) and 3-sulfopropyl methacrylate (SA) | Not specified | Polyampholyte | The ratio of cationic to anionic monomers and the crosslinker density can be varied to tune the fracture strength and Young's Modulus of the resulting hydrogel. nih.gov |

| HEMA and [2-(methacryloyloxy)ethyl]trimethylammonium chloride (MOETACl) | Not specified | Cationic Polyelectrolyte | Macroporous hydrogels with fixed positive charges can be fabricated. These materials can further be complexed with anionic polymers to form polyelectrolyte complexes. nih.gov |

Incorporation into Water-Swellable Elastomer Matrices and Composite Formulations

Water-swellable elastomers (WSEs) are composite materials that combine the elasticity of rubber with the water-absorbing capability of hydrophilic polymers. researchgate.net this compound can be incorporated as a hydrophilic component to impart water-swelling characteristics to otherwise hydrophobic elastomers.

A primary method for creating these composites involves the initial synthesis of a super-adsorbent polymer (SAP). This is achieved by polymerizing highly hydrophilic monomers, which can include 2-sulfoethyl methacrylate, acrylic acid, and acrylamide. researchgate.net This separately prepared SAP is then blended into a rubber matrix, such as ethylene-vinyl acetate (B1210297) copolymer (EVM), styrene-butadiene rubber (SBR), or nitrile rubber (NBR), during the compounding phase before vulcanization. researchgate.netresearchgate.net

Another advanced approach for creating highly swellable and tough composites, termed hydroelastomers, involves embedding discrete hydrogel microparticles within a water-permeable elastomer matrix. nih.gov While this specific study used sodium polyacrylate microgels, the principle is directly applicable to microgels synthesized from this compound. In this architecture, dry, crosslinked hydrophilic microgels are dispersed within a soft elastomer. Upon exposure to water, the microgels absorb a significant volume of water and swell. This swelling action presses the microgel particles against the surrounding elastomer matrix, ensuring constant contact and creating a robust, highly swollen composite material that maintains excellent stretchability and fracture toughness. nih.gov The elastomer matrix itself is water-permeable, allowing water to reach the embedded hydrophilic domains. nih.gov

The table below details formulation strategies for water-swellable elastomers based on published research.

| Elastomer Matrix | Hydrophilic Component Strategy | Fabrication Method | Key Findings |

| Various Rubbers | Super-adsorbent polymer (SAP) from monomers including 2-sulfoethyl methacrylate and acrylamide | Polymerization of SAP followed by blending with rubber. | This method allows for the creation of WSEs where the hydrophilic SAP is dispersed within the rubber matrix, conferring water-swellable properties. researchgate.net |

| Ethylene-vinyl acetate copolymer (EVM) | In situ formation of sodium acrylate (B77674) (NaAA) | Compounding of EVM with acrylic acid and sodium hydroxide (B78521), followed by peroxide vulcanization. | The in situ formation and subsequent polymerization of NaAA within the elastomer matrix created both covalent and ionic crosslinks, significantly increasing tensile strength, tear strength, and water absorptivity. researchgate.net |

| Silicone and Polyurethane Elastomers | Cross-linked sodium polyacrylate (NaPAA) microgels | Embedding dry hydrogel microgels in the elastomer, followed by swelling in water. | This composite design, called a hydroelastomer, combines the high swelling of the hydrogel with the toughness and stretchability of the elastomer, achieving fracture energies up to 10 kJ m⁻². nih.gov |

Advanced Materials Science Applications and Functionalization Strategies

Ion-Exchange Materials and Membrane Technologies

The presence of the sulfonate group (-SO₃⁻) imparts ion-exchange capabilities to polymers incorporating Sodium 2-sulfoethyl methacrylate (B99206). These polymers, known as poly(sodium 2-sulfoethyl methacrylate), are polyelectrolytes that can be used to create materials capable of selectively exchanging cations. This property is particularly valuable in the development of membranes for various separation and electrochemical processes.

Research on Design Principles for Enhanced Ionic Conductivity and Selectivity

The performance of ion-exchange membranes is primarily determined by their ionic conductivity and selectivity. Research into enhancing these properties in membranes based on this compound focuses on several key design principles. The fundamental goal is to create a microstructure within the membrane that facilitates the rapid transport of specific ions while impeding the passage of others.

One critical aspect is the control of the ion-exchange capacity (IEC) of the membrane, which is directly related to the concentration of sulfonate groups. A higher IEC generally leads to higher ionic conductivity due to the increased number of charge carriers. However, an excessively high IEC can lead to excessive swelling of the membrane in aqueous environments, which can compromise its mechanical stability and selectivity. Therefore, a key design principle is to optimize the comonomer composition in copolymers containing this compound to achieve a balance between high IEC and controlled swelling.

The spatial distribution of the ionic groups within the polymer matrix is also crucial. Researchers are exploring methods to create well-defined hydrophilic and hydrophobic domains within the membrane structure. The hydrophilic domains, rich in sulfonate groups, form interconnected channels that serve as pathways for ion transport. The hydrophobic domains, derived from comonomers, provide mechanical strength and prevent excessive water uptake. This phase-separated morphology can be controlled through various polymerization techniques, such as block copolymerization or graft polymerization.

Development for Applications in Fuel Cells and Filtration Processes

The principles of enhanced ionic conductivity and selectivity are being applied to develop advanced materials for fuel cells and filtration processes.

Fuel Cells: In proton-exchange membrane fuel cells (PEMFCs), the membrane's role is to conduct protons from the anode to the cathode while preventing the passage of fuel and oxidant. Polymers containing sulfonic acid groups, such as those derived from this compound, are promising candidates for PEMFC membranes. The high acidity of the sulfonic acid group facilitates proton dissociation and transport. Research in this area focuses on developing membranes with high proton conductivity, low fuel crossover, and good thermal and chemical stability under the harsh operating conditions of a fuel cell. researchgate.net One of the challenges is preventing membrane degradation, which can be initiated by the reaction of hydroxyl radicals (HO•) with the polymer backbone, leading to a loss of proton conductivity. researchgate.net

Filtration Processes: In filtration, particularly in processes like nanofiltration and electrodialysis, ion-exchange membranes are used for selective ion separation. For example, in water softening, membranes containing sulfonate groups can be used to remove divalent cations like Ca²⁺ and Mg²⁺ from water. In electrodialysis, these membranes are used to demineralize solutions by selectively transporting cations under the influence of an electric field. fuelcellstore.com The development of membranes based on this compound for these applications aims to achieve high flux, high rejection of target ions, and resistance to fouling.

| Application Area | Key Development Goals | Relevant Properties of Poly(this compound) |

| Fuel Cells | High proton conductivity, low fuel crossover, high stability | High concentration of sulfonic acid groups, controlled morphology |

| Filtration | High ion selectivity, high flux, anti-fouling | Defined pore size, charged surface, hydrophilicity |

Functional Coatings and Surface Engineering

The unique properties of this compound, such as its water solubility and the presence of ionic groups, make it a versatile monomer for creating functional coatings and modifying surfaces. cymitquimica.com These coatings can impart desirable properties like improved adhesion, anti-fouling characteristics, and compatibility with aqueous systems.

Strategies for Improving Adhesion to Hydrophilic Substrates

Achieving strong adhesion of a coating to a substrate is critical for its performance and durability. For hydrophilic substrates, such as glass, metal oxides, and certain polymers, incorporating this compound into a coating formulation can significantly enhance adhesion. The sulfonate groups can interact with hydroxyl groups or other polar functionalities on the substrate surface through hydrogen bonding and electrostatic interactions.

One effective strategy involves the use of a primer layer or an adhesion-promoting interlayer that is rich in hydrophilic functional groups. For instance, a thin layer of a copolymer containing this compound can be applied to the substrate before the main coating. This creates a transition zone with a high density of polar groups, which can form strong bonds with the hydrophilic substrate. Subsequent layers of the coating can then adhere more effectively to this primed surface.

Another approach is to create interpenetrating polymer networks (IPNs) at the coating-substrate interface. google.com In this strategy, a solution containing the monomers, including this compound, is applied to the substrate. The polymerization is then initiated in situ, allowing the polymer chains to become physically entangled with the surface features of the substrate. The presence of the hydrophilic sulfonate groups can also promote the diffusion of the monomer solution into the surface layers of a hydrophilic substrate, further enhancing the interlocking effect of the IPN. google.com

Research on Anti-Fouling Properties in Aqueous Environments

Biofouling, the unwanted accumulation of microorganisms, proteins, and other biological macromolecules on surfaces, is a major problem in many aqueous applications, including biomedical devices, marine equipment, and water treatment membranes. nih.govresearchgate.net Surfaces coated with polymers containing this compound have shown promise in resisting biofouling.

The anti-fouling mechanism is attributed to the strong hydrophilicity and ionic nature of the sulfonate groups. These groups attract and bind a tightly held layer of water molecules to the surface, creating a physical and energetic barrier that prevents the adsorption of proteins and the attachment of microorganisms. This hydration layer effectively masks the underlying surface from the biological environment.

Research in this area often involves comparing the anti-fouling performance of different polymer architectures. For example, studies have investigated the effectiveness of polymer brushes, where chains of poly(this compound) are densely grafted onto a surface, versus random copolymers. Polymer brushes can create a particularly effective hydration layer due to the high density and extended conformation of the polymer chains.

Zwitterionic polymers, which contain both a positive and a negative charge on the same monomer unit, are also extensively studied for their excellent anti-fouling properties. researchgate.netnih.gov While this compound is anionic, the principles of creating a strongly hydrated surface are similar. Research on related zwitterionic methacrylates, such as sulfobetaine (B10348) methacrylate (SBMA), has shown significant reductions in protein adsorption and cell adhesion. researchgate.netnih.gov For instance, surfaces coated with SBMA hydrogels have demonstrated an 80% decrease in the adsorption of fibrinogen, a key protein involved in blood clotting and biofouling. nih.gov These findings provide valuable insights into the design of anti-fouling coatings based on sulfonated methacrylates.

| Coating Strategy | Anti-Fouling Mechanism | Example Research Finding |

| Polymer Brushes | Formation of a dense hydration layer | High density of polymer chains enhances resistance to protein adsorption |

| Random Copolymers | Increased surface hydrophilicity | Incorporation of hydrophilic monomers reduces microbial attachment |

| Related Zwitterionic Coatings | Strong electrostatic and hydrogen bonding with water | SBMA hydrogel coatings reduced fibrinogen adsorption by 80%. nih.gov |

Development of Waterborne Coating Formulations

The increasing demand for environmentally friendly coatings with low volatile organic compound (VOC) content has driven the development of waterborne formulations. This compound is an ideal monomer for this purpose due to its excellent water solubility. cymitquimica.com

When incorporated into a polymer backbone, this compound can be used to create self-dispersing polymer resins. The ionic sulfonate groups act as internal emulsifiers, allowing the polymer to form a stable dispersion in water without the need for additional surfactants. This is a significant advantage, as surfactants can sometimes compromise the water resistance and other properties of the final coating.

The development of waterborne coatings containing this compound involves optimizing the polymer composition to achieve the desired balance of properties. The concentration of the sulfonated monomer must be sufficient to ensure good water dispersibility, but not so high that it makes the cured coating overly sensitive to water. This is often achieved by copolymerizing this compound with hydrophobic monomers, such as acrylates or styrenics. The resulting latexes can be formulated into a wide range of waterborne coatings, from protective films to adhesives and paints, offering improved adhesion and potential anti-fouling benefits. polysciences.com

Conductive Polymers and Bioelectronics Research

Conductive polymers are a class of organic materials that possess the ability to conduct electricity, bridging the gap between traditional insulators and metallic conductors. mdpi.com These materials are integral to the field of bioelectronics, which combines biology and electronics to create devices for therapeutic and diagnostic purposes, such as biosensors, neural interfaces, and drug delivery systems. mdpi.comsigmaaldrich.com The performance of these devices often relies on the polymer's ability to conduct ions, its biocompatibility, and its stability in physiological environments.

This compound (SEMA) is utilized in the synthesis of electroactive and antistatic materials precisely because its sulfonate group introduces polar, ionic sites into a polymer backbone. polysciences.com The negatively charged sulfonate group (-SO₃⁻) and its associated sodium cation (Na⁺) create a hydrophilic, ion-rich domain within the polymer structure.

Research into sulfonated aromatic polymers has shown that the presence of sulfonic acid groups is directly related to a material's capacity for water sorption and its ion-exchange capabilities. mdpi.com This increased hydrophilicity and charge density leads to several key performance enhancements:

Ionic Conductivity : For a material to be ionically conductive, it must facilitate the movement of ions. The sulfonate groups in polymers synthesized with SEMA can act as fixed charge carriers, while the mobile counter-ions (like Na⁺) can move through the hydrated polymer matrix. This mechanism is fundamental to the operation of polyelectrolyte-based conductive hydrogels, where the ionized sulfone groups serve as ion transport carriers. oaepublish.com Studies on other sulfonated polymers have demonstrated that as the degree of sulfonation increases, so does the proton conductivity. mdpi.com

Electroactivity : The sulfonate group can significantly influence the electrochemical performance of materials. Research on ruthenium-based catalysts, for example, has revealed that the substitution of carboxylate groups with sulfonate groups leads to higher electrochemical activity and improved durability. chemrxiv.org This suggests that incorporating SEMA into a polymer can enhance its electroactive properties, which are crucial for applications like sensors and actuators.

Antistatic Properties : Static electricity arises from an imbalance of electric charges on the surface of a material. By incorporating the ionic sulfonate groups from SEMA, a polymer's surface becomes more conductive, allowing for the dissipation of static charges. This makes such polymers suitable for use as antistatic coatings and materials in electronics packaging and other sensitive applications. polysciences.com

The table below summarizes the effect of incorporating sulfonate polar sites into polymer chains.

| Property Enhanced | Mechanism | Relevant Application |

| Ionic Conductivity | Sulfonate groups act as fixed ionic sites, facilitating mobile ion transport through the hydrated polymer matrix. oaepublish.com | Bioelectronic Devices, Fuel Cell Membranes polysciences.commdpi.com |

| Electroactivity | The presence of sulfonate groups can improve the electrochemical performance and durability of the material. chemrxiv.org | Sensors, Catalysts, Actuators chemrxiv.org |

| Antistatic Nature | Increased surface conductivity due to ionic groups allows for the dissipation of static electrical charges. polysciences.com | Electronic Component Packaging, Antistatic Films polysciences.com |

Chemical Mechanical Planarization (CMP) Slurries: Formulation and Performance Research

Chemical Mechanical Planarization (CMP) is a critical process in semiconductor manufacturing used to achieve a flat and smooth surface on silicon wafers during the fabrication of integrated circuits. bohrium.combasf.com The process relies on a combination of chemical and mechanical actions delivered by a slurry and a polishing pad. researchgate.netresearchgate.net The composition of the CMP slurry is paramount, as it dictates the material removal rate (MRR), polishing selectivity between different materials, and the final surface quality. researchgate.netgoogle.com

A typical CMP slurry contains abrasive particles, chemical agents (such as oxidizers and complexing agents), and various additives to stabilize the formulation and control the polishing performance. bohrium.comceramist.or.kr Polymers based on this compound can be incorporated as a functional additive, playing a role as a dispersant or a surface-modifying agent.

Research has shown that anionic polymers and surfactants are added to CMP slurries to control the polishing process. ceramist.or.kr These additives can adsorb onto the wafer and abrasive surfaces, modifying the electrostatic interactions. A polymer containing sulfonate groups, derived from SEMA, can provide excellent colloidal stability to the abrasive particles in the slurry, preventing aggregation that can lead to surface defects like scratches. cymitquimica.com

Furthermore, in processes that require high polishing selectivity between different thin films (e.g., silicon dioxide and silicon nitride), anionic additives can form a protective layer on one material, effectively inhibiting its removal while allowing the other to be polished. ceramist.or.kr The strong ionic nature of the sulfonate group makes SEMA-based polymers a candidate for this function. Patent filings have noted the use of alkyl or aryl sulfonate ions in CMP slurry compositions to achieve desired polishing characteristics. google.com

The table below outlines the typical components of a CMP slurry and highlights the potential function of a SEMA-based polymer.

| Slurry Component | Primary Function | Potential Role of this compound Polymer |

| Abrasive Particles (e.g., silica, ceria) | Mechanical removal of material. | Acts as a dispersant to prevent particle aggregation and ensure slurry stability. |

| Chemical Agents (e.g., oxidizers, chelators) | Chemical dissolution and modification of the wafer surface. researchgate.net | Can modify surface chemistry through adsorption of sulfonate groups. |

| pH Adjuster | Controls the chemical reaction rates and surface charges. | The sulfonate group's charge is stable across a wide pH range. |

| Additives (e.g., inhibitors, surfactants) | Control selectivity, prevent corrosion, and modify surface finish. ceramist.or.krresearchgate.net | Functions as a surface-active agent to form a passivating layer, controlling removal rates and enhancing selectivity. ceramist.or.kr |

Nanostructuration of Polymeric Systems

The creation of polymeric systems with controlled structures at the nanometer scale is a rapidly advancing field in materials science. Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of holding large amounts of water, are particularly promising materials for creating these nanostructures. nih.govnih.gov Their high water content and tissue-like consistency make them ideal for biomedical applications, including tissue engineering and controlled drug release. nih.govnih.gov The properties of these hydrogels can be precisely tuned by controlling their chemical composition and physical structure.

The fabrication of nanometric or micrometric patterns within hydrogel matrices allows for the creation of sophisticated microenvironments that can guide cell behavior or create devices with spatially defined properties. acs.orgmdpi.com A common and versatile method for achieving this is photopatterning, where light is used to initiate polymerization in specific regions of a precursor solution. nih.govacs.org

The process often involves copolymerizing functional monomers into the hydrogel network. acs.org this compound is an ideal candidate for such systems. By incorporating SEMA into the hydrogel precursor solution, the resulting patterned areas will feature negatively charged sulfonate groups, imparting specific functionalities. For instance, these ionic regions can control the local swelling behavior of the hydrogel, influence the adhesion and proliferation of cells, or serve as binding sites for bioactive molecules.

Research has demonstrated the fabrication of patterned hydrogels using UV light and a photomask to deprotect and activate caged comonomers, which then serve as reactive sites for further functionalization. acs.org A similar approach can be used with a precursor solution containing SEMA to create patterns with defined ionic characteristics. The use of macromers (macromolecular monomers) synthesized from sulfonated monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS) has also been shown to enable the rapid, in-situ formation of robust hydrogel films. rsc.org

The general steps for fabricating a nanostructured hydrogel incorporating this compound are outlined below.

| Step | Description | Role of this compound |

| 1. Precursor Solution Preparation | A solution is prepared containing a primary monomer (e.g., acrylamide), a crosslinker, a photoinitiator, and the functional monomer (SEMA). acs.org | SEMA is dissolved in the aqueous solution, ready for polymerization. |

| 2. Photopatterning | UV light is directed onto the solution through a photomask, initiating polymerization only in the illuminated areas. nih.govacs.org | The methacrylate group of SEMA participates in the polymerization, covalently locking the sulfonate group into the patterned hydrogel network. |

| 3. Development | The unpolymerized precursor solution is washed away, leaving the patterned hydrogel structure. | The patterned regions are now permanently functionalized with hydrophilic, negatively charged sulfonate groups. |

| 4. Functionalization (Optional) | The patterned hydrogel can be further modified, for example, by using the ionic sites to bind positively charged proteins or nanoparticles. | The sulfonate groups act as anchor points for electrostatic immobilization of biomolecules or other functional components. |

Biomaterials Research and Biointerface Engineering

Strategies for Modifying Biological Interfaces and Cell Interactions

Covalent Incorporation of Bioactive Peptides for Enhanced Cell Recognition

To improve the biological performance of synthetic polymers, researchers often modify their surfaces with bioactive molecules that can be recognized by cells. The covalent attachment of peptides, such as sequences derived from extracellular matrix (ECM) proteins, is a key strategy to promote specific cell adhesion. nih.govnih.gov The incorporation of SSEM into a polymer backbone can facilitate this process. The sulfonate groups can be chemically modified to create reactive sites for peptide conjugation.

For example, a common strategy involves tethering cell-adhesive peptides like Arg-Gly-Asp (RGD), found in fibronectin, or Tyr-Ile-Gly-Ser-Arg (YIGSR) from laminin. nih.gov These peptides act as ligands for cell surface receptors called integrins, mediating cell attachment and subsequent signaling cascades that control proliferation and differentiation. nih.govnih.gov Research has shown that creating surfaces with a specific density of these peptides can significantly improve the growth of cells like myoblasts and osteoblasts on otherwise inert materials. nih.gov The hydrophilic and ionic nature of SSEM-containing polymers can also help to present these tethered peptides in a more biologically accessible conformation, further enhancing cell recognition. nih.gov

Advanced Drug Delivery System Research

SSEM is a valuable component in the design of hydrogels and other polymeric carriers for advanced drug delivery. polysciences.com Hydrogels, which are three-dimensional networks of hydrophilic polymers, can hold large amounts of water and are highly biocompatible, making them excellent candidates for encapsulating and releasing therapeutic agents. nih.govmdpi.com

Design of Controlled and Sustained Release Platforms for Therapeutic Agents

The incorporation of SSEM into a hydrogel network allows for the design of systems with controlled and sustained release profiles. nih.gov The sulfonate groups on SSEM are anionic, meaning they can interact electrostatically with positively charged drug molecules. This interaction can slow the diffusion of the drug out of the hydrogel matrix, leading to a more prolonged release.

Furthermore, the swelling behavior of hydrogels containing SSEM can be sensitive to the pH and ionic strength of the surrounding environment. nih.govresearchgate.net This property can be exploited to create "smart" drug delivery systems that release their payload in response to specific physiological cues. researchgate.net For instance, a hydrogel might be designed to swell and release a drug more rapidly in the neutral pH of the intestine compared to the acidic environment of the stomach. nih.gov The ability to tune the crosslinking density and the concentration of SSEM allows for fine control over the mesh size of the hydrogel network, which in turn governs the diffusion rate of the encapsulated drug. nih.gov

Characterization of Encapsulation and Release Mechanisms

The process of incorporating a drug into a polymer matrix and its subsequent release are critical parameters in drug delivery research. Drugs can be encapsulated in SSEM-containing hydrogels either through physical entrapment during the polymerization process or via chemical conjugation to the polymer chains. eprajournals.com

The release of the drug from the hydrogel is typically governed by several mechanisms:

Diffusion-controlled release: The drug moves from an area of high concentration (inside the hydrogel) to an area of low concentration (the surrounding fluid) based on Fick's law of diffusion. researchgate.net The rate is influenced by the hydrogel's pore size and the drug's molecular weight. nih.gov

Swelling-controlled release: As the hydrogel absorbs water and swells, the polymer chains relax, and the mesh size increases, allowing the entrapped drug to diffuse out. researchgate.net

Chemically-controlled release: This can involve the cleavage of covalent bonds tethering the drug to the polymer or the degradation of the hydrogel matrix itself. researchgate.net

Studies characterizing drug release from SSEM-based systems often involve placing the drug-loaded hydrogel in a buffer solution and periodically measuring the concentration of the released drug using techniques like UV-Vis spectrophotometry. The data is then often fitted to mathematical models to determine the dominant release mechanism.

| Parameter | Description | Typical Finding in SSEM-based Systems | Reference |

| Encapsulation Efficiency | The percentage of the initial drug that is successfully entrapped within the hydrogel. | Increases with higher polymer and monomer concentrations. | mdpi.com |

| Release Kinetics | The mathematical model that best describes the drug release profile over time (e.g., zero-order, first-order, Higuchi model). | Often pH-dependent, with different kinetics in acidic vs. neutral environments. | researchgate.net |

| Swelling Ratio | The ratio of the weight of the swollen hydrogel to its dry weight. | Highly dependent on the pH and ionic strength of the surrounding medium due to the sulfonate groups. | researchgate.net |

| Drug-Polymer Interaction | The nature of the forces between the drug and the polymer network (e.g., electrostatic, hydrogen bonding). | Strong electrostatic interactions are common with cationic drugs, leading to more sustained release. | nih.gov |

Targeted Delivery Approaches Utilizing Polymer Functionalities

The inherent properties of SSEM can be leveraged for targeted drug delivery. The strong negative charge of the sulfonate groups can promote mucoadhesion, which is the adhesion of the polymer to mucosal surfaces, such as those lining the gastrointestinal tract. nih.govjapsonline.com This adhesion can increase the residence time of the drug delivery system at a specific site, allowing for more efficient drug absorption. researchgate.net The mucoadhesive properties are influenced by factors like the polymer's molecular weight, chain flexibility, and the pH of the environment. japsonline.comresearchgate.net